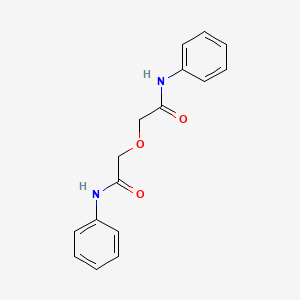

2,2'-oxybis(N-phenylacetamide)

Description

Contextualization within Oxybis-Amide and Phenylacetamide Chemistry

2,2'-Oxybis(N-phenylacetamide) belongs to a distinct class of organic compounds characterized by two key structural motifs: an ether linkage (-O-) connecting two acetyl groups, and N-phenylacetamide moieties. This places it at the intersection of oxybis-amide and phenylacetamide chemistries.

Simultaneously, the compound is a derivative of phenylacetamide . Phenylacetamide itself is a simple amide derived from phenylacetic acid and ammonia. wikipedia.orgwikipedia.orgnih.gov The N-phenylacetamide substructure in 2,2'-oxybis(N-phenylacetamide) involves the substitution of one of the amide hydrogens with a phenyl group, creating a secondary amide. vaia.com This phenyl ring introduces aromaticity and can participate in various intermolecular interactions, such as pi-stacking.

Historical Perspective on Related Bis-Amide and Ether-Linked Scaffolds

The development of bis-amide and ether-linked chemical structures has been a progressive endeavor in organic synthesis. Bis-amides, molecules containing two amide groups, are of significant interest due to their presence in various natural products and their utility as ligands in coordination chemistry and as building blocks for polymers. The synthesis of bis-amides can be achieved through various methods, including the well-known Ugi four-component reaction, which can produce complex bis-amide derivatives in a single step. wikipedia.orgepa.gov

Ether-linked scaffolds, on the other hand, have been explored for their ability to impart specific conformational properties and to act as spacers between functional groups. The synthesis of molecules containing an ether bridge can be accomplished through Williamson ether synthesis or by using precursors like diglycolic acid and its derivatives. wikipedia.orgfishersci.com Diglycolic acid, or 2,2'-oxydiacetic acid, provides a direct and readily available backbone for the construction of such ether-linked bis-functionalized molecules. wikipedia.orgnih.govfishersci.com The corresponding diglycolic anhydride (B1165640) can also serve as a key starting material for creating poly(ester-ether) and poly(amide-ether) polymers. wikipedia.org

Fundamental Structural Elements and Nomenclature Considerations for 2,2'-Oxybis(N-phenylacetamide)

The formal name, 2,2'-oxybis(N-phenylacetamide) , clearly delineates the compound's structure. The "2,2'-oxybis" prefix indicates an oxygen atom connecting the number 2 carbons of two identical parent structures. In this case, the parent structure is "N-phenylacetamide." The "N-phenyl" part specifies that a phenyl group is attached to the nitrogen atom of the acetamide (B32628).

An alternative and equally valid name is N,N'-diphenyl-2,2'-oxydiacetamide . Here, "2,2'-oxydiacetamide" is considered the core structure, which is a diacetamide (B36884) molecule linked by an oxygen atom at the alpha positions. The "N,N'-diphenyl" prefix indicates that each of the two nitrogen atoms of the diacetamide is substituted with a phenyl group. The compound is registered under the CAS number 22633-53-4 .

The fundamental structural elements can be summarized as:

A central ether oxygen atom.

Two adjacent methylene (B1212753) groups (-CH2-).

Two carbonyl groups (C=O) characteristic of the amide functionality.

Two nitrogen atoms, each part of a secondary amide linkage.

Two terminal phenyl rings.

These elements combine to form a symmetrical molecule with the potential for various conformational isomers due to rotation around the C-O and C-N bonds.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-anilino-2-oxoethoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(17-13-7-3-1-4-8-13)11-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSABNLVOZROPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306449 | |

| Record name | 2,2′-Oxybis[N-phenylacetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-42-9 | |

| Record name | 2,2′-Oxybis[N-phenylacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83936-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Oxybis[N-phenylacetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 2,2'-Oxybis(N-phenylacetamide)

The most direct route to 2,2'-oxybis(N-phenylacetamide) involves the reaction of a phenylamine derivative with a precursor that already contains the 2,2'-oxybis(acetyl) backbone.

The formation of the N-phenylacetamide moiety is typically achieved through the acylation of aniline (B41778) (phenylamine). This reaction involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of an acylating agent. nih.gov A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the acidic byproduct. ijper.org

In the context of 2,2'-oxybis(N-phenylacetamide), the key acylating agent is diglycolyl chloride, also known as 2,2'-oxydiacetyl chloride. sigmaaldrich.com The reaction proceeds by the double acylation of two equivalents of aniline with one equivalent of diglycolyl chloride. The reaction is typically carried out in a biphasic system or in a suitable solvent with a base such as sodium hydroxide (B78521) or pyridine (B92270) to scavenge the hydrogen chloride that is formed. ijper.org

For the direct synthesis of 2,2'-oxybis(N-phenylacetamide), the ether linkage is typically pre-existing in the acylating agent. Diglycolyl chloride, the di-acyl chloride of diglycolic acid, serves as the ideal starting material as it already contains the required C-O-C backbone. sigmaaldrich.com The synthesis of diglycolic acid itself can be achieved through various methods, including the oxidation of diethylene glycol or the hydrolysis of diglycolonitrile. The subsequent conversion of diglycolic acid to diglycolyl chloride is a standard procedure, often accomplished by treatment with thionyl chloride or oxalyl chloride.

The optimization of the synthesis of 2,2'-oxybis(N-phenylacetamide) would draw upon the extensive research into the N-acylation of anilines. Key parameters that influence the yield and purity of the product include the choice of solvent, the nature of the base, the reaction temperature, and the stoichiometry of the reactants.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-Phenylacetamide Derivatives

| Amine Precursor | Acylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | Dichloromethane | 2N NaOH | 0 °C | - | bioline.org.br |

| Substituted Anilines | 2-Chloroacetyl chloride | Dichloromethane | 2% NaOH | 0 °C | - | nih.gov |

| Benzenesulfonylguanidine | 2-Chloro-N-phenylacetamide | 1,4-Dioxane | KOH | Reflux | - | nih.gov |

| Aniline | Phenylacetic acid / Thionyl chloride | - | 10% NaOH | - | - | ijper.org |

Note: Yields were not consistently reported in the cited literature for these specific examples.

Synthesis of Structurally Related N-Phenylacetamide Derivatives

The synthetic principles applied to 2,2'-oxybis(N-phenylacetamide) can be extended to a wide range of structurally related N-phenylacetamide derivatives.

A vast array of N-phenylacetamide derivatives can be synthesized by varying the amine and acyl chloride precursors. The use of substituted anilines allows for the introduction of a wide range of functional groups onto the phenyl ring of the N-phenylacetamide moiety. Similarly, the use of different acyl chlorides enables the modification of the side chain attached to the amide nitrogen. nih.govbioline.org.brnih.govresearchgate.net

For example, the reaction of various substituted anilines with chloroacetyl chloride yields a range of 2-chloro-N-phenylacetamide derivatives. bioline.org.brnih.gov These can then be further functionalized. The synthesis of N-phenyl-2-(phenylsulfanyl)acetamide has been reported from the reaction of benzenesulfonylguanidine with 2-chloro-N-phenylacetamide. nih.gov

Table 2: Synthesis of Various N-Phenylacetamide Derivatives

| Amine Derivative | Acyl Chloride/Acid | Product | Reported Yield (%) | Reference |

| Aniline | Chloroacetyl chloride | 2-Chloro-N-phenylacetamide | - | bioline.org.br |

| 3-Chloroaniline | 2-Chloroacetyl chloride | 2-Chloro-N-(3-chlorophenyl)acetamide | - | nih.gov |

| 3-(Trifluoromethyl)aniline | 2-Chloroacetyl chloride | 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide | - | nih.gov |

| Primary aromatic amines | Chloroacetic acid / Thionyl chloride | N-phenyl-2-(phenyl-amino)acetamide derivatives | - | ijper.org |

| p-Phenylenediamine | Acetyl chloride | 4-Amino-N-phenylacetamide | 69-75 | nih.gov |

Note: Yields were not consistently reported in all cited literature.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecules. While not typically used for the direct formation of the amide bond in N-phenylacetamides, palladium catalysis is instrumental in the synthesis of advanced and diverse precursors. For instance, palladium-catalyzed C-H arylation of anilines can be used to introduce aryl groups at specific positions on the aniline ring before the acylation step. chemicalbook.com This allows for the creation of highly functionalized N-phenylacetamide analogues that would be difficult to access through traditional methods.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are also crucial for synthesizing complex diarylamines, which can then be acylated to form the corresponding N,N-diarylacetamides. These methods offer a high degree of control over the final structure of the molecule and have significantly expanded the scope of accessible N-phenylacetamide analogues.

Green Chemistry Approaches in 2,2'-Oxybis(N-phenylacetamide) Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of 2,2'-oxybis(N-phenylacetamide), several green chemistry approaches can be proposed, drawing inspiration from established methods for analogous compounds. These strategies focus on the core principles of green chemistry, including the use of safer solvents, alternative energy sources, and catalytic systems to enhance efficiency and minimize environmental impact. beilstein-journals.org

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and less wasteful than stoichiometric reactions. beilstein-journals.org For the synthesis of diaryl ethers, a key structural component of the target molecule, palladium-catalyzed cross-coupling reactions have been developed. acs.org While these methods can be highly effective, green approaches focus on using low catalyst loadings, recyclable catalysts, and milder reaction conditions. The development of acid catalysts, such as p-toluenesulfonic acid (p-TSA), in conjunction with greener solvents like ethanol, has also been reported for related syntheses, providing an inexpensive and more environmentally benign option. nih.gov

Furthermore, mechanochemistry, specifically high-temperature ball milling, presents a solvent-free synthetic route. irb.hr This technique has been successfully applied to the synthesis of complex ethers, demonstrating considerable sustainability advantages by eliminating solvent use, shortening reaction times, and simplifying purification. irb.hr A hypothetical mechanochemical synthesis of 2,2'-oxybis(N-phenylacetamide) would involve milling diglycolic anhydride (B1165640) with aniline, potentially with a solid base catalyst, to form the desired product directly.

Table 1: Comparison of Synthetic Approaches for 2,2'-Oxybis(N-phenylacetamide)

| Methodology | Catalyst/Reagents | Solvent | Energy Source | Potential Advantages |

|---|---|---|---|---|

| Conventional Synthesis | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Conventional Heating (Reflux) | Established, well-understood procedure. |

| Green Solvent Approach | DCC/DMAP or other coupling agents | 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) | Conventional Heating | Reduced toxicity, improved biodegradability of solvent, potentially higher yields. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Acid catalyst (e.g., p-TSA) or catalyst-free | Minimal solvent or solvent-free | Microwave Irradiation | Drastically reduced reaction times, increased yields, lower energy consumption. researchgate.netnih.govconnectjournals.com |

| Ultrasound-Assisted Synthesis | Acid catalyst (e.g., p-TSA) | Ethanol or other green solvents | Ultrasonic Irradiation | Enhanced reaction rates, milder overall conditions, energy efficiency. nih.gov |

| Mechanochemical Synthesis | Solid base (e.g., K₂CO₃) | Solvent-free | Ball Milling | Elimination of solvent waste, simplified work-up, shorter reaction times. irb.hr |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

No experimental data were found for the spectroscopic characterization of 2,2'-oxybis(N-phenylacetamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹³C-DEPT)

Specific ¹H-NMR, ¹³C-NMR, and ¹³C-DEPT spectral data for 2,2'-oxybis(N-phenylacetamide) are not available in the reviewed literature.

Infrared (IR) Spectroscopy and Vibrational Analysis

No published IR spectra or vibrational analysis data for 2,2'-oxybis(N-phenylacetamide) could be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

There are no available mass spectrometry or high-resolution mass spectrometry data for the specific compound 2,2'-oxybis(N-phenylacetamide).

X-ray Crystallography and Solid-State Structure Determination

The solid-state structure of 2,2'-oxybis(N-phenylacetamide) has not been determined, as no crystallographic studies have been published.

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction studies for 2,2'-oxybis(N-phenylacetamide) are present in the scientific literature.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, an analysis of the precise bond lengths, bond angles, and dihedral angles for 2,2'-oxybis(N-phenylacetamide) cannot be provided.

Polymorphism and Crystal Packing

Polymorphism, the capacity of a solid material to exist in multiple crystalline forms, is a significant phenomenon in pharmaceutical and materials science. researchgate.net These different forms, or polymorphs, arise from variations in the packing of molecules within the crystal lattice and/or differences in the conformations of the molecules themselves. researchgate.netnih.gov While specific polymorphs of 2,2'-oxybis(N-phenylacetamide) are not extensively documented in the retrieved literature, the molecule possesses inherent structural flexibility that makes polymorphism highly probable.

The potential for conformational polymorphism, in particular, is significant due to the rotatable bonds within the molecule's backbone, including the C-O-C ether linkage and the C-N amide bonds. nih.gov The way these molecules arrange themselves in a crystal, known as crystal packing, is a delicate balance of various intermolecular forces. researchgate.net In analogous compounds, crystal packing is often dictated by strong hydrogen bonds that form primary structural motifs, which are then consolidated by weaker interactions. nih.govnih.gov For 2,2'-oxybis(N-phenylacetamide), one would anticipate a packing arrangement where hydrogen-bonded networks are stabilized by stacking and van der Waals interactions, with the possibility of different packing efficiencies leading to distinct polymorphic forms. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

For molecules containing phenylacetamide groups, Hirshfeld analyses consistently show that the packing is dominated by a combination of hydrogen bonds and a high proportion of weaker contacts. nih.govnih.gov

Quantification of Hydrogen Bonding Networks (N—H⋯O)

The most significant directional interaction expected in the crystal structure of 2,2'-oxybis(N-phenylacetamide) is the hydrogen bond between the amide hydrogen (N—H) and a carbonyl oxygen (C=O). This N—H⋯O interaction is a robust and common synthon in the crystal engineering of amide-containing molecules. nih.govnih.gov In related crystal structures, these hydrogen bonds are often responsible for linking molecules into primary supramolecular assemblies, such as one-dimensional chains or dimers. nih.govnih.gov For example, in one phenylacetamide derivative, N—H⋯O hydrogen bonds and π-stacking interactions collaborate to form helical chains of molecules. nih.gov Hirshfeld surface analysis visually represents these strong interactions as distinct, sharp spikes on the 2D fingerprint plots and as prominent red regions on the mapped surface, indicating close contacts. scirp.orgnih.gov

Investigation of π-Stacking and C—H⋯π Interactions

The presence of two phenyl rings in 2,2'-oxybis(N-phenylacetamide) introduces the possibility of π-system interactions, which are crucial for stabilizing the crystal structure. These can include:

π-Stacking: This involves the face-to-face or offset arrangement of aromatic rings. rsc.org In similar structures, π-stacking between phenyl rings or between phenyl and other heterocyclic rings contributes significantly to the cohesion of the crystal lattice. nih.govnih.gov

C—H⋯π Interactions: These are weaker hydrogen bonds where a C—H bond acts as the donor and a π-system (the phenyl ring) acts as the acceptor. rsc.orgnih.gov This type of interaction is frequently observed in the packing of aromatic compounds, often linking molecules into more complex three-dimensional networks. nih.govnih.gov For instance, in a related compound, C—H⋯π interactions help form molecular ribbons. nih.gov

On a Hirshfeld fingerprint plot, these π-interactions contribute to the characteristic "wing" features. researchgate.net

Van der Waals and Other Noncovalent Interactions

The following table, based on data from a related phenylacetamide derivative, illustrates a typical quantitative breakdown of intermolecular contacts from a Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface | Description |

| H···H | ~45.5% | Represents the most abundant, albeit weak, van der Waals contacts. nih.gov |

| C···H/H···C | ~38.2% | Includes C—H···π interactions and general van der Waals forces. nih.gov |

| O···H/H···O | ~16.0% | Primarily represents N—H···O and C—H···O hydrogen bonds. nih.gov |

| N···H/H···N | ~0.3% | Minor contribution, often associated with the primary amide hydrogen bond. nih.gov |

This data is for 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) and is illustrative of the expected interactions for 2,2'-oxybis(N-phenylacetamide).

Conformational Landscape and Dynamic Studies

The conformational flexibility of 2,2'-oxybis(N-phenylacetamide) is a key aspect of its molecular character. Dynamic processes, such as bond rotations, can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. rsc.org

The primary sources of conformational dynamism in this molecule are:

Amide Bond Rotation: Rotation around the C-N bond of the acetamide (B32628) groups is restricted due to the partial double-bond character of the amide linkage. However, this rotation can occur, leading to the exchange of the E and Z configurations of the attached groups. rsc.org

Rotation of the Phenyl Groups: The phenyl rings can rotate relative to the amide plane.

Studies on closely related diastereoisomeric N,N-bis(1-phenylethyl)acetamides have successfully used NMR to identify and quantify the energy barriers for different exchange processes, including both amide rotation and reorientation of the phenylethyl groups. rsc.org A similar approach for 2,2'-oxybis(N-phenylacetamide) would likely reveal a complex conformational energy landscape with multiple accessible low-energy states.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT/TD-DFT)

No published data is available for the geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis, or predicted spectroscopic properties of 2,2'-oxybis(N-phenylacetamide) using DFT or TD-DFT methods.

Geometry Optimization and Electronic Structure Analysis

Specific optimized bond lengths, bond angles, dihedral angles, and electronic properties such as Mulliken charges or electrostatic potential maps for 2,2'-oxybis(N-phenylacetamide) are not available in the literature.

Frontier Molecular Orbital (FMO) Analysis

There are no reported calculations for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO gap for this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical predictions of the NMR (¹H, ¹³C), IR, or UV-Vis spectra for 2,2'-oxybis(N-phenylacetamide) have not been reported in scientific literature.

Molecular Dynamics (MD) Simulations

There is no evidence of Molecular Dynamics (MD) simulations being performed to study the conformational landscape or intermolecular interactions of 2,2'-oxybis(N-phenylacetamide).

Intermolecular Interaction Dynamics

No simulation data exists regarding the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the behavior of 2,2'-oxybis(N-phenylacetamide) in various environments.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to correlate the structural features of a molecule with its physicochemical properties. These studies are instrumental in predicting the behavior of new compounds without the need for extensive experimental work.

However, a thorough review of the scientific literature reveals a lack of specific QSPR studies focused on the chemical or physical properties of 2,2'-oxybis(N-phenylacetamide). While numerous QSPR studies have been conducted on various classes of organic compounds, including some phenylacetamide derivatives to predict biological activities, research dedicated to the non-biological, physicochemical properties of 2,2'-oxybis(N-phenylacetamide) has not been published. Consequently, no data tables or detailed research findings on this topic can be presented.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The phenyl rings of 2,2'-oxybis(N-phenylacetamide) are the primary sites for electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are influenced by the combined electronic effects of the ether oxygen and the N-acetyl groups.

The substituents on the benzene (B151609) rings of 2,2'-oxybis(N-phenylacetamide) determine the position of incoming electrophiles. Both the ether linkage (-O-) and the N-phenylacetamide group (-NHCOCH₃) are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comlatech.edumasterorganicchemistry.comyoutube.comlibretexts.org This activation stems from the ability of these groups to donate electron density to the aromatic ring, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. masterorganicchemistry.comvaia.comyoutube.com

Both the ether and amide groups are ortho, para-directors. latech.eduyoutube.comorganicmystery.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to these substituents. The lone pairs of electrons on the oxygen of the ether and the nitrogen of the amide can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgbyjus.comlibretexts.org Consequently, electrophilic attack is most favorable at these sites.

For 2,2'-oxybis(N-phenylacetamide), each phenyl ring is substituted with both the ether linkage and an N-acetamide group. The directing effects of these two groups are reinforcing. The ether linkage directs to the positions ortho and para to the oxygen atom. The N-acetamide group directs to the positions ortho and para to the nitrogen atom. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ether linkage, which are also ortho and para to the amide group. Given the structure of the molecule, this would primarily be the positions ortho to the ether linkage (and meta to the amide nitrogen) and para to the ether linkage (which is also the position of the amide group). The substitution pattern can be complex, likely resulting in a mixture of mono- and di-substituted products on each ring, depending on the reaction conditions.

| Substituent | Effect on Ring | Directing Influence | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| -H (Benzene) | - | - | 1 |

| -Cl (Chlorobenzene) | Deactivating | ortho, para | 0.03 |

| -COOC₂H₅ (Ethyl Benzoate) | Deactivating | meta | 0.003 |

| -CH₃ (Toluene) | Activating | ortho, para | 25 |

| -OH (Phenol) | Strongly Activating | ortho, para | 1000 |

| -NHCOCH₃ (Acetanilide) | Activating | ortho, para | Significantly > 1 |

| -OCH₃ (Anisole) | Activating | ortho, para | Significantly > 1 |

The N-phenylacetamide group is an activating, ortho, para-directing substituent. The nitrogen atom's lone pair can donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate. byjus.com However, this activating effect is attenuated compared to a simple amino group (-NH₂) because the lone pair also participates in resonance with the adjacent carbonyl group of the acetyl moiety. vaia.comlibretexts.org This delocalization of the nitrogen's lone pair away from the ring makes the N-acetyl group a less powerful activator than an amino group. vaia.com

The ether linkage (-O-) is also an activating, ortho, para-director. latech.eduorganicmystery.com The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, increasing its nucleophilicity. In diphenyl ether, a related structure, the oxygen's lone pairs are in resonance with both phenyl rings. doubtnut.com In 2,2'-oxybis(N-phenylacetamide), the ether oxygen activates both phenyl rings to which it is attached.

The combined effect of the ether and amide linkages in 2,2'-oxybis(N-phenylacetamide) is a strong activation of the phenyl rings towards electrophilic attack and a direction of incoming electrophiles to the ortho and para positions. The interplay between the inductive and resonance effects of these groups governs the precise reactivity and product distribution. masterorganicchemistry.comlibretexts.orgwikipedia.org

Nucleophilic Reactions at the Amide Carbonyl Centers

The carbonyl carbon of the amide group is electrophilic and can be a target for nucleophilic attack. This reactivity is a cornerstone for various chemical transformations. While the amide bond is generally stable, it can react with strong nucleophiles.

Reactions such as transamidation, where the amide group is exchanged with another amine, are possible under certain conditions. For related α-ketoamides, the carbonyl carbon can form an iminium ion intermediate upon nucleophilic attack, which can then undergo further reactions. chemistrysteps.com In the case of 2,2'-oxybis(N-phenylacetamide), strong nucleophiles could potentially attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Hydrolysis and Degradation Pathways of the Amide and Ether Bonds

The stability of 2,2'-oxybis(N-phenylacetamide) is limited by the potential for hydrolysis of its amide and ether bonds, particularly under acidic or basic conditions.

The hydrolysis of the amide linkage can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comacs.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, a substituted aniline) yields the carboxylic acid (acetic acid) and the corresponding amine salt. masterorganicchemistry.comyoutube.com

Base-catalyzed hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the amide anion (a poor leaving group). A proton transfer from the initially formed carboxylic acid to the amide anion then gives the carboxylate salt and the amine. youtube.com

The ether linkage in diaryl ethers like diphenyl ether is known to be very stable and resistant to cleavage. doubtnut.com This is due to the resonance stabilization of the C-O bond as the oxygen's lone pairs are delocalized into the aromatic rings. Acid-catalyzed hydrolysis of diphenyl ether is significantly less facile than for alkyl ethers. doubtnut.comresearchgate.net However, under harsh conditions, such as high-temperature water with acid or base catalysis, the ether bond can be cleaved. acs.orgacs.org For 2,2'-oxybis(N-phenylacetamide), it is expected that the ether bond would be more resistant to hydrolysis than the amide bonds under most conditions.

Nitration Reactions of Phenylacetamide Scaffolds

Nitration is a classic example of an electrophilic aromatic substitution reaction. For phenylacetamide scaffolds, nitration typically occurs with a mixture of nitric and sulfuric acids. acs.org This reaction generates the nitronium ion (NO₂⁺), a powerful electrophile.

As the N-acetyl group is an ortho, para-director, the nitration of N-phenylacetamide yields a mixture of o-nitroacetanilide and p-nitroacetanilide. acs.org The para isomer is usually the major product due to reduced steric hindrance compared to the ortho position. acs.org The reaction is exothermic and requires careful temperature control to prevent side reactions. acs.org

For 2,2'-oxybis(N-phenylacetamide), nitration is expected to proceed similarly. The activating nature of both the ether and amide groups would facilitate the reaction. The substitution would be directed to the ortho and para positions of each phenyl ring, leading to a complex mixture of mono- and polynitrated products. The exact product distribution would depend on the stoichiometry of the nitrating agent and the reaction conditions.

Reactions for Further Derivatization

The structure of 2,2'-oxybis(N-phenylacetamide) offers several avenues for further chemical modification to create new derivatives.

The reactive methylene (B1212753) group of the acetamide (B32628) portion can be a handle for various synthetic transformations. For instance, 2-chloro-N-phenylacetamide, a related precursor, is used in the synthesis of more complex heterocyclic structures like thienopyridines and benzimidazole (B57391) derivatives. acs.orgnih.govnih.gov This suggests that the α-carbon of the acetamide in the target molecule could potentially be functionalized. For example, α-arylation of related carbonyl compounds has been achieved using diaryliodonium salts. mdpi.com

Furthermore, the activated phenyl rings can undergo a variety of electrophilic substitution reactions beyond nitration, such as halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, to introduce a wide range of functional groups. wikipedia.org The synthesis of coumarin (B35378) derivatives from related phenylacetate (B1230308) structures has also been reported, indicating the potential for cyclization reactions. nih.gov These derivatization strategies open up possibilities for creating a library of compounds based on the 2,2'-oxybis(N-phenylacetamide) scaffold.

Focused Research on 2,2'-Oxybis(N-phenylacetamide) Reveals Gaps in Coordination Chemistry Literature

While the parent compound, diglycolic acid (2,2'-oxydiacetic acid), is a known chelating agent, particularly for ions like calcium, its dianilide derivative, 2,2'-oxybis(N-phenylacetamide), does not appear to have been studied in the context of its coordination chemistry. The ether oxygen and the two amide groups present in the molecule theoretically provide potential donor sites for metal coordination, suggesting it could act as a bidentate or polydentate ligand. However, without experimental evidence from the scientific literature, any discussion of its specific binding modes, the synthesis of its metal complexes, and their resulting geometries remains purely speculative.

Searches for related "oxybis" acetamide structures, such as the N,N-diethyl derivative, indicate that this class of compounds can form stable complexes with various metal ions, including zinc (II) and neodymium (III). This suggests a potential for 2,2'-oxybis(N-phenylacetamide) to exhibit similar properties. Nonetheless, the direct scientific study of the N-phenyl substituted version, as requested, is absent from the available chemical databases and research publications.

Consequently, it is not possible to provide a detailed, evidence-based article on the following topics as they pertain specifically to 2,2'-oxybis(N-phenylacetamide):

Potential as a Bidentate or Polydentate Ligand: While theoretically possible, no studies have confirmed or characterized this behavior.

Synthesis and Characterization of Metal Complexes: There are no published methods for the synthesis of transition metal, lanthanide, or actinide complexes with this ligand.

Binding Modes and Coordination Geometries: In the absence of synthesized complexes, there is no spectroscopic or crystallographic data to analyze binding modes or coordination geometries.

Until research is conducted and published on the coordination chemistry of 2,2'-oxybis(N-phenylacetamide), a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Coordination Chemistry of 2,2 Oxybis N Phenylacetamide As a Ligand

Stability and Lability of Coordination Complexes

The stability and lability of coordination complexes are fundamental aspects of their chemistry, dictating their formation, persistence, and reactivity in solution. Stability, in a thermodynamic sense, refers to the extent to which a complex will form and persist at equilibrium. wikipedia.orgscispace.com It is quantitatively expressed by the stability constant (or formation constant), with higher values indicating a greater concentration of the complex at equilibrium. wikipedia.orgscispace.com Lability, a kinetic concept, describes the rate at which the ligands in a complex are replaced by other ligands. dalalinstitute.comlibretexts.orgnumberanalytics.com Complexes are classified as labile if they undergo rapid ligand substitution and inert if these reactions are slow. dalalinstitute.comlibretexts.orgnumberanalytics.com It is crucial to distinguish between thermodynamic stability and kinetic lability, as a thermodynamically stable complex can be either kinetically labile or inert. dalalinstitute.comlibretexts.org

The stability of metal complexes with 2,2'-oxybis(N-phenylacetamide) would be influenced by several factors. These include the nature of the metal ion (its charge, size, and electron configuration), the solvent system, and the temperature. wikipedia.org For instance, the Irving-Williams series, which is generally valid for high-spin octahedral complexes of first-row transition metals, predicts an order of stability. The lability of these complexes is also dependent on the metal ion's d-electron configuration. libretexts.org For example, complexes with electrons in the e_g orbitals, which are anti-bonding in nature, tend to be more labile. libretexts.org

Despite the theoretical potential for 2,2'-oxybis(N-phenylacetamide) to form stable coordination complexes, a comprehensive search of available scientific literature did not yield specific experimental data on the stability constants (log K), thermodynamic parameters (ΔG, ΔH, ΔS), or kinetic lability (rate constants) for its metal complexes. While studies on analogous ligands, such as other bis-acetamides, have been conducted, a direct and detailed analysis of the stability and lability of 2,2'-oxybis(N-phenylacetamide) complexes is not present in the reviewed literature. Such data would typically be determined through techniques like potentiometric titration, spectrophotometry, or calorimetry.

Without experimental data, a quantitative discussion of the stability and lability of 2,2'-oxybis(N-phenylacetamide) complexes remains speculative. Further research is required to synthesize and characterize these complexes and to determine their thermodynamic and kinetic profiles. These studies would be invaluable for understanding the coordination behavior of this ligand and for the potential application of its metal complexes in various fields.

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies Involving Oxybis-Amides

The design of supramolecular assemblies relies on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. In oxybis-amide structures like 2,2'-oxybis(N-phenylacetamide), several key design principles are at play. The amide groups are potent hydrogen-bonding units, capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This dual nature facilitates the formation of predictable and robust one-dimensional (1D) hydrogen-bonded chains, a common motif in the self-assembly of amide-based molecules. nih.gov

Host-Guest Chemistry Investigations

Host-guest chemistry involves the formation of a complex between a "host" molecule, which possesses a cavity or binding site, and a "guest" molecule that fits within it. wikipedia.org While specific host-guest studies on 2,2'-oxybis(N-phenylacetamide) are not documented, its structural motifs suggest potential for such interactions.

The primary non-covalent interactions driving the supramolecular chemistry of 2,2'-oxybis(N-phenylacetamide) are hydrogen bonding and π-stacking. The amide N-H group can donate a hydrogen bond to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of a classic β-sheet-like hydrogen-bonding pattern. This interaction is highly directional and is a cornerstone of protein structure, highlighting its potential for creating ordered assemblies.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. wikipedia.org For a flexible molecule like 2,2'-oxybis(N-phenylacetamide), the ability to act as a host would depend on its capacity to form a pre-organized cavity or binding cleft. Through self-assembly, aggregates of this molecule could potentially create recognition sites for small guest molecules. The binding would be mediated by a combination of hydrogen bonding to the amide groups and hydrophobic or π-interactions with the phenyl rings and the ether linkage. The specificity of this recognition would be determined by the size, shape, and chemical nature of the guest molecule and its complementarity to the binding site formed by the host assembly.

Self-Assembly Processes in Solution and Solid State

In solution, the self-assembly of 2,2'-oxybis(N-phenylacetamide) would be highly dependent on the solvent. In non-polar solvents, intermolecular hydrogen bonding would be favored, likely leading to the formation of oligomeric or polymeric chains. At sufficient concentrations, these chains could entangle or cross-link to form a gel network. In polar, hydrogen-bonding solvents, competition from solvent molecules would weaken the intermolecular hydrogen bonds, potentially leading to the existence of monomeric or smaller aggregated species.

In the solid state, the molecule would arrange to maximize its intermolecular interactions. This would almost certainly involve the formation of extensive hydrogen-bonding networks. Based on studies of similar flexible bis-amide molecules, a crystalline structure featuring layers or columns of hydrogen-bonded chains stabilized by inter-layer π-stacking interactions would be expected. The flexibility of the ether linkage might also allow for the formation of different polymorphic crystal structures, each with a unique arrangement of molecules.

Influence of Structural Modifications on Supramolecular Properties

Structural modifications to 2,2'-oxybis(N-phenylacetamide) would be expected to have a profound impact on its supramolecular properties. For instance, N-methylation, leading to 2,2'-oxybis(N-methyl-N-phenylacetamide) , would remove the hydrogen bond donor capability of the amide group, preventing the formation of the classic N-H···O=C hydrogen-bonded chains. This would drastically alter its self-assembly behavior, likely leading to much weaker and less ordered aggregates driven by weaker C-H···O interactions and π-stacking. A known crystal structure of this N-methylated derivative confirms a different packing arrangement in the solid state. nih.gov

Introducing substituents on the phenyl rings could also tune the supramolecular properties. Electron-donating or electron-withdrawing groups would alter the π-electron density of the rings, thereby modifying the strength and geometry of π-π stacking interactions. Bulky substituents could sterically hinder the formation of closely packed structures.

Derivatization Strategies and Analogue Design

Synthesis of N-Substituted and Ring-Substituted Phenylacetamide Analogues

The synthesis of analogues through substitution on the N-phenyl rings is a primary strategy for modulating the biological and physicochemical properties of 2,2'-oxybis(N-phenylacetamide). This can be achieved by introducing a wide array of functional groups onto the aromatic rings or by substituting the nitrogen atom of the amide bond.

Research into related N-phenylacetamide derivatives has demonstrated that substitutions on the phenyl ring can significantly influence their biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.govresearchgate.net The synthesis of such analogues typically starts with appropriately substituted anilines, which are then acylated with a suitable derivative of diglycolic acid, such as diglycolic acid dichloride.

A variety of substituted anilines can be used to generate a diverse range of ring-substituted analogues. Studies on other phenylacetamide-containing compounds have successfully incorporated substituents like fluoro, chloro, bromo, nitro, and methoxy (B1213986) groups onto the phenyl ring. nih.govmdpi.comnih.gov For example, a general synthetic route could involve the reaction of a substituted aniline (B41778) with chloroacetyl chloride to form a 2-chloro-N-(substituted-phenyl)acetamide intermediate, which can then be further reacted. bioline.org.br In the case of 2,2'-oxybis(N-phenylacetamide), a more direct approach would be the condensation of two equivalents of a substituted aniline with diglycolic acid or its activated form.

Furthermore, N-alkylation or N-arylation of the amide nitrogen presents another avenue for derivatization. researchgate.net This can be accomplished by reacting the parent compound with alkyl or aryl halides under basic conditions, often employing phase-transfer catalysts to improve reaction efficiency. researchgate.net The synthesis of N-substituted clausenamide (B11721) analogues, for instance, highlights the feasibility of modifying the amide nitrogen to produce compounds with distinct properties. nih.gov

The following table summarizes some examples of substituted phenylacetamide derivatives from the literature, which could be analogously applied to the 2,2'-oxybis(N-phenylacetamide) scaffold.

| Substituent Position | Substituent | Resulting Analogue Class | Reference |

| Phenyl Ring | Fluoro, Nitro | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | mdpi.comresearchgate.net |

| Phenyl Ring | Bromo, Chloro | N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | mdpi.com |

| Phenyl Ring | Trifluoromethyl | 2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | mdpi.com |

| Phenyl Ring | Methoxy, Nitro | 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide derivatives | nih.gov |

| Amide Nitrogen | Benzyl | N-Benzyl-2-phenylacetamide | researchgate.net |

Modification of the Central Ether Linkage

The central ether linkage in 2,2'-oxybis(N-phenylacetamide) is a key structural feature that imparts flexibility to the molecule. Modification of this linkage can lead to analogues with altered conformational preferences and, consequently, different biological activities.

Another strategy involves changing the length of the linker. Homologues of diglycolic acid, such as polyethylene (B3416737) glycol dicarboxylic acids of varying lengths, could be used to synthesize analogues with longer, more flexible central chains. Conversely, using shorter dicarboxylic acids like malonic acid would result in a more constrained structure. A patent for amido-amide derivatives of dibasic acids suggests the use of various dicarboxylic acids, including malic acid, tartaric acid, and glutaric acid, which would introduce different functionalities and steric properties to the central linker. google.comgoogle.com

The synthesis of such analogues would follow a similar pathway to that of the parent compound, involving the condensation of the chosen dicarboxylic acid with two equivalents of aniline. The table below illustrates potential modifications to the central linkage.

| Linker Type | Starting Dicarboxylic Acid | Potential Analogue |

| Thioether | Dithioglycolic acid | 2,2'-thiobis(N-phenylacetamide) |

| Lengthened Ether | Polyethylene glycol dicarboxylic acid | Analogues with longer flexible linkers |

| Functionalized | Malic acid, Tartaric acid | Analogues with hydroxyl groups on the linker |

| Shortened | Malonic acid | Methylenebis(N-phenylacetamide) |

Introduction of Chiral Centers for Asymmetric Synthesis Applications

The introduction of chiral centers into the 2,2'-oxybis(N-phenylacetamide) scaffold can lead to the development of enantiomerically pure analogues, which may exhibit stereospecific interactions with biological targets. Chirality can be introduced in several ways.

One method is to use chiral building blocks during the synthesis. For example, starting with a chiral substituted aniline or a chiral dicarboxylic acid would result in a chiral product. The use of enantiomerically pure tartaric acid, as mentioned in a patent, would introduce two chiral centers into the central linker. google.com

A more advanced approach is the asymmetric functionalization of the parent molecule. For instance, methods for the enantioselective β-C(sp³)-H functionalization of related acid-derived substrates have been developed. nih.gov These methods often employ chiral ligands in combination with a transition metal catalyst to achieve desymmetrization of prochiral C-H bonds. nih.gov Applying such a strategy to the methylene (B1212753) groups adjacent to the ether oxygen in 2,2'-oxybis(N-phenylacetamide) could potentially generate α-chiral centers. The design of chiral mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands has been shown to be effective in the palladium-catalyzed enantioselective β-arylation, -alkenylation, and -alkynylation of isobutyric acid derivatives, providing a pathway to enantioenriched α-chiral centers. nih.gov

The successful introduction of a chiral center can have a profound impact on the biological activity of the resulting analogues, as demonstrated in studies of other classes of compounds where a synergistic effect between multiple stereocenters was observed. nih.gov

Rational Design of Libraries of 2,2'-Oxybis(N-phenylacetamide) Analogues

The rational design of chemical libraries is a powerful strategy for efficiently exploring the chemical space around a lead compound like 2,2'-oxybis(N-phenylacetamide). nih.gov This approach moves beyond random derivatization towards the creation of smaller, more focused libraries of "smarter" molecules with a higher probability of desired activity. nih.gov

The design process for a library of 2,2'-oxybis(N-phenylacetamide) analogues would begin with an analysis of the core scaffold to identify key points of diversity. For this molecule, the primary points for diversification are the two phenyl rings and the central ether linkage. A virtual library of analogues can be generated by computationally enumerating a range of commercially available substituted anilines and dicarboxylic acid linkers.

Structure-based design, if a biological target is known, can guide the selection of substituents. nih.gov Docking simulations of the virtual analogues into the active site of the target can help prioritize the synthesis of compounds with the most favorable predicted binding energies and interaction patterns. Even in the absence of a known target structure, property-based design can be used to create libraries with desirable drug-like properties, such as appropriate molecular weight, lipophilicity, and hydrogen bonding potential.

Recent approaches in library design emphasize synthetic feasibility. nih.gov Therefore, the selection of building blocks would be constrained to those that are readily available and compatible with robust, high-throughput synthesis methods. The synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides demonstrates the feasibility of creating a library of related compounds through parallel synthesis. bioline.org.br Similarly, a library of 2,2'-oxybis(N-phenylacetamide) analogues could be constructed by reacting a diverse set of anilines with diglycolic acid dichloride in a parallel format.

The rational design of HIV-1 protease inhibitors containing 2-phenylacetamide (B93265) derivatives as P2 ligands showcases how specific fragments of a molecule can be systematically varied to optimize activity against a particular target. nih.gov A similar fragment-based approach could be applied to the 2,2'-oxybis(N-phenylacetamide) scaffold, where different substituted phenylacetamide moieties are combined to create a diverse library of analogues.

Applications in Chemical Research and Development Excluding Prohibited Topics

Role as a Synthetic Intermediate or Building Block

2,2'-oxybis(N-phenylacetamide) serves as a valuable synthetic intermediate due to the reactivity of its constituent functional groups. The core structure can be assembled from simpler precursors, and it can, in turn, be a starting point for more complex molecules.

The synthesis of related acetamide (B32628) compounds often involves the reaction of an amine with an acetylating agent. For instance, 2-phenylacetamide (B93265) can be synthesized by the hydrolysis of phenylacetonitrile (B145931) using hydrochloric acid. chemicalbook.com Another common route is the reaction of an amine like aniline (B41778) with an acyl halide such as chloroacetyl chloride, followed by further substitution. The preparation of N-phenylacetamide derivatives can also be achieved via palladium-catalyzed coupling reactions. chemicalbook.com

As a building block, the N-phenylacetamide moieties can be modified, or the central ether bond can be leveraged for creating specific molecular geometries. The presence of two amide linkages allows for the potential formation of hydrogen-bonded networks, a property that is significant in supramolecular chemistry and materials science. The general class of organoacetamides is noted for its utility in organic synthesis and industrial applications. The phenyl groups can undergo electrophilic substitution, allowing for the introduction of further functionalities to tune the molecule's electronic and physical properties.

Table 1: Potential Synthetic Reactions Involving 2,2'-oxybis(N-phenylacetamide)

| Reaction Type | Reagents/Conditions | Potential Product Type | Rationale |

|---|---|---|---|

| Aromatic Substitution | Electrophiles (e.g., HNO₃/H₂SO₄, Br₂) | Functionalized aromatic derivatives | Activation of the phenyl rings for electrophilic attack. |

| Amide Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | Diglycolic acid and aniline | Cleavage of the amide bonds to yield constituent acid and amine. |

| Amide Reduction | Strong reducing agents (e.g., LiAlH₄) | Bis-amine derivative | Conversion of amide carbonyls to methylene (B1212753) groups. |

| Polymerization | With appropriate co-monomers | Polymers (e.g., polyamides, polyimides) | Use as a monomer in step-growth polymerization. |

Potential in Ligand Design for Catalysis

The structure of 2,2'-oxybis(N-phenylacetamide) is well-suited for applications in ligand design for coordination chemistry and catalysis. The two amide oxygens and the central ether oxygen can act as donor atoms to coordinate with metal ions, making it a potential tridentate or bidentate ligand. The N-phenyl groups also influence the steric and electronic environment of the metal center.

Derivatives of oxybis-acetamide, known as diglycolamides, are recognized for their ability to form stable complexes with metal ions, particularly lanthanides and actinides. This complexing ability is crucial in areas like solvent extraction and catalysis. The ether linkage in such molecules can enhance thermal stability and hydrogen-bonding capacity.

In the context of catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of a metal catalyst. scispace.com The flexible backbone of 2,2'-oxybis(N-phenylacetamide) allows it to adopt various conformations to accommodate different metal ion sizes and coordination geometries. The design of such "shapeshifting" ligands that can reversibly alter their structure can be advantageous in catalysis. chemrxiv.org By modifying the phenyl groups with different substituents, it is possible to fine-tune the ligand's electronic properties (electron-donating or -withdrawing), thereby influencing the Lewis acidity and reactivity of the coordinated metal center. chemrxiv.org

Scaffolds for Materials Science Applications

The molecular framework of 2,2'-oxybis(N-phenylacetamide) provides a versatile scaffold for the development of new materials. The combination of rigid aromatic units and a flexible ether linkage is a common design motif in materials science, particularly for high-performance polymers.

Research into ether-linked molecular designs has shown that the oxygen bridge can enhance thermal stability. This property is highly desirable for materials intended for use in high-temperature environments. The amide groups can participate in strong hydrogen bonding, leading to the formation of ordered, self-assembled structures in the solid state. This can result in materials with enhanced mechanical properties, such as high tensile strength and modulus.

The compound could serve as a monomer or a cross-linking agent in the synthesis of polymers like polyamides or polyimides. The resulting polymers would incorporate the favorable properties of the ether linkage and aromatic amide structure. Furthermore, the ability of the related diglycolamide structures to form stable hydrogen-bonded networks with water suggests potential applications in membranes or hydrogels.

Exploration as Chiral Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.netresearchgate.net

While 2,2'-oxybis(N-phenylacetamide) is itself achiral, it possesses a scaffold that could be modified for use as a chiral auxiliary. To function as such, chirality must be introduced into the molecule. This could be achieved, for example, by using a chiral amine instead of aniline during its synthesis or by modifying the phenyl groups with a chiral substituent.

The key attributes for an effective chiral auxiliary include:

Ready availability in enantiomerically pure form. researchgate.net

Facile attachment to the substrate and mild, non-destructive cleavage. researchgate.net

The ability to impart a high degree of facial selectivity in chemical reactions. researchgate.net

Once a chiral version of 2,2'-oxybis(N-phenylacetamide) is synthesized, it could be attached to a prochiral substrate, such as a ketone or an enoate. The bulky, well-defined structure of the auxiliary would then sterically hinder one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. youtube.com This would result in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of the product. The Evans oxazolidinones are a classic example of highly successful chiral auxiliaries used in a wide range of asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 2,2'-oxybis(N-phenylacetamide) to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, using aprotic solvents (e.g., DMF) under reflux conditions may enhance nucleophilic substitution efficiency between phenylacetamide precursors. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate coupling reactions. Purification via column chromatography or recrystallization in ethanol-water mixtures is recommended to isolate high-purity products. Reaction progress should be monitored using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing 2,2'-oxybis(N-phenylacetamide)?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ether linkage (δ ~3.8–4.2 ppm for –O–CH) and acetamide carbonyl (δ ~168–170 ppm).

- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm) and N–H (~3300 cm) validate the acetamide group.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How can researchers assess the thermal stability of 2,2'-oxybis(N-phenylacetamide)?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points). Stability under reflux conditions in common solvents (e.g., DMSO, THF) over 24 hours can evaluate practical usability .

Q. What strategies mitigate side reactions during the synthesis of 2,2'-oxybis(N-phenylacetamide)?

- Methodological Answer :

Q. How can solubility challenges of 2,2'-oxybis(N-phenylacetamide) in aqueous media be addressed for biological assays?

- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation enhance solubility. Alternatively, synthesize water-soluble prodrugs by introducing ionic groups (e.g., sulfonate or phosphate) at non-critical positions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,2'-oxybis(N-phenylacetamide) in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and electron density distributions. Experimental validation via kinetic studies (e.g., variable-temperature NMR) identifies rate-determining steps. For example, palladium-catalyzed couplings may proceed via oxidative addition at the acetamide oxygen .

Q. How does 2,2'-oxybis(N-phenylacetamide) interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to proteins like kinases or GPCRs.

- Molecular Docking : Software (e.g., AutoDock Vina) predicts binding poses using crystal structures from the PDB.

- Fluorescence Quenching : Monitors conformational changes in target proteins upon ligand binding .

Q. What role does the ether-oxygen bridge play in the compound’s electronic properties?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) assess conjugation effects and redox potentials. Computational studies (e.g., HOMO-LUMO gaps via Gaussian) correlate bridge geometry with electron delocalization. Substituent effects (e.g., electron-withdrawing groups on phenyl rings) can tune optical properties .

Q. How can researchers design derivatives of 2,2'-oxybis(N-phenylacetamide) for enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce halogen atoms (F, Cl) at para positions to improve membrane permeability.

- Prodrug Strategies : Attach enzymatically cleavable groups (e.g., esters) to increase bioavailability.

- High-Throughput Screening (HTS) : Test libraries of analogs against disease-specific cell lines .

Q. What analytical approaches resolve contradictions in reported biological data for this compound?

- Methodological Answer :

Meta-analysis of published datasets identifies variables like assay conditions (pH, cell type) or impurity profiles. Orthogonal assays (e.g., Western blot vs. ELISA) validate target engagement. Reproducibility studies under standardized protocols (e.g., NIH Rigor Guidelines) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.